molecular formula C6H12N2O3 B573592 N~5~-Formyl-D-ornithine CAS No. 160200-91-9

N~5~-Formyl-D-ornithine

Cat. No.: B573592
CAS No.: 160200-91-9
M. Wt: 160.173
InChI Key: YKSXCJIDQPBVSY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Ornithine Derivatives as Non-Proteinogenic Amino Acids in Secondary Metabolism

Ornithine, itself a non-proteinogenic amino acid, is a key intermediate in the urea (B33335) cycle. microbialcell.com However, its utility in nature extends far beyond this primary metabolic pathway. In the realm of secondary metabolism, ornithine serves as a versatile precursor for the biosynthesis of a wide range of bioactive compounds. nih.gov These secondary metabolites are not essential for the basic growth and reproduction of an organism but often confer a selective advantage, playing roles in processes like iron acquisition and chemical defense. biorxiv.org

Bacteria and fungi, in particular, have evolved intricate enzymatic pathways to modify ornithine, giving rise to a family of derivatives with diverse chemical structures and biological activities. nih.govwikipedia.org These modifications often involve hydroxylation, acetylation, or formylation of the N5-amino group of ornithine. nih.gov The resulting ornithine derivatives are then frequently incorporated into larger molecules, such as non-ribosomal peptides, which include siderophores—iron-chelating agents crucial for microbial survival in iron-limited environments. nih.govstring-db.org The incorporation of these non-standard amino acids is carried out by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). microbialcell.commdpi.com

Overview of N5-Formyl-D-ornithine and its Structural Relationship to Other Formylated and Hydroxylated Ornithine Species

N5-Formyl-D-ornithine is an amino acid derivative with the chemical formula C₆H₁₂N₂O₃. Structurally, it is a five-carbon amino acid, ornithine, that has a formyl group (-CHO) attached to its terminal (N5) amino group. A key feature of this molecule is the stereochemistry at its alpha-carbon, which is in the D-configuration, as opposed to the more common L-configuration found in proteinogenic amino acids.

This compound is closely related to several other ornithine derivatives that have been more extensively studied. The most prominent of these is N5-Formyl-N5-hydroxy-L-ornithine , which, as its name suggests, contains an additional hydroxyl group on the N5-nitrogen and has the L-configuration at the alpha-carbon. uni.lunih.gov This hydroxylated form is a well-established precursor in the biosynthesis of various siderophores, including coelichelin (B1225944) and rhodochelin. acs.orgresearchgate.net In the biosynthesis of the siderophore coelichelin, a derivative with the D-configuration, D-δ-N5-formyl-N5-hydroxyornithine , also serves as a precursor. nih.gov The structural differences between these compounds are summarized in the table below.

PropertyN5-Formyl-D-ornithineN5-Formyl-N5-hydroxy-L-ornithineD-δ-N5-formyl-N5-hydroxyornithine
Molecular Formula C₆H₁₂N₂O₃C₆H₁₂N₂O₄C₆H₁₂N₂O₄
Stereochemistry D-configurationL-configurationD-configuration
N5-Substituents Formyl groupFormyl group, Hydroxyl groupFormyl group, Hydroxyl group
Known Biological Role Not well-documentedPrecursor for siderophores (e.g., coelichelin, rhodochelin)Precursor for siderophores (e.g., coelichelin)

The presence or absence of the hydroxyl group on the N5-nitrogen and the stereochemistry at the alpha-carbon are critical for the biological function of these molecules, dictating how they are recognized and utilized by enzymes in their respective biosynthetic pathways.

Historical Perspective on the Discovery and Initial Characterization of N5-Formyl-D-ornithine Related Pathways

The study of ornithine derivatives is intrinsically linked to the discovery and characterization of the secondary metabolites they help to form, particularly siderophores. The initial focus of research was on the isolation and structural elucidation of these iron-chelating compounds. As analytical techniques advanced, researchers were able to identify the constituent non-proteinogenic amino acids, which led to the discovery of molecules like N5-hydroxyornithine and its formylated and acetylated derivatives. researchgate.net

The biosynthetic pathways for these ornithine derivatives began to be unraveled through a combination of genetic and biochemical studies. For instance, the biosynthesis of coelichelin in Streptomyces coelicolor was found to involve a gene cluster (cch) containing genes for a monooxygenase (cchB) and an acyltransferase (cchA), which are responsible for the hydroxylation and subsequent modification of ornithine. researchgate.net Similarly, the pathway for rhodochelin biosynthesis in Rhodococcus jostii involves the enzymes Rmo and Rft, which catalyze the hydroxylation and formylation of L-ornithine, respectively. acs.org

A significant finding in these studies was the mechanism by which the D-isomers of these amino acids are generated. In the biosynthesis of vicibactin, a PLP-dependent epimerase, VbsL, was identified as the enzyme responsible for converting the L-isomer of an ornithine derivative to the D-isomer. acs.org In other cases, such as the biosynthesis of coelichelin, an epimerization domain within the NRPS module itself is believed to be responsible for this stereochemical inversion. nih.gov

While these studies have provided a detailed understanding of the biosynthesis of hydroxylated L- and D-ornithine derivatives, the history and characterization of pathways leading specifically to the non-hydroxylated N5-Formyl-D-ornithine are not as well-documented in scientific literature. Much of the current understanding is inferred from the pathways of its more studied, hydroxylated counterparts. The formylation of L-ornithine to N5-formyl-L-ornithine has been demonstrated to be catalyzed by the formyltransferase GvgI, suggesting a potential enzymatic route for the formylation step in the biosynthesis of related compounds. nsf.gov However, direct research focusing on the specific biosynthetic pathway and biological role of N5-Formyl-D-ornithine remains an area for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160200-91-9

Molecular Formula

C6H12N2O3

Molecular Weight

160.173

IUPAC Name

(2R)-2-amino-5-formamidopentanoic acid

InChI

InChI=1S/C6H12N2O3/c7-5(6(10)11)2-1-3-8-4-9/h4-5H,1-3,7H2,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

YKSXCJIDQPBVSY-RXMQYKEDSA-N

SMILES

C(CC(C(=O)O)N)CNC=O

Synonyms

D-Ornithine, N5-formyl- (9CI)

Origin of Product

United States

Metabolic Roles and Biological Significance of N5 Formyl D Ornithine Derivatives

Integration into Siderophore Biosynthesis Pathways

N5-Formyl-D-ornithine and its stereoisomers are crucial non-proteinogenic amino acids that serve as fundamental building blocks in the biosynthesis of various hydroxamate-type siderophores. These iron-chelating molecules are produced by numerous bacteria and fungi to scavenge ferric iron (Fe³⁺) from the environment, a nutrient essential for microbial growth, metabolism, and pathogenicity. nih.govrsc.orgmdpi.com The incorporation of these modified ornithine residues is a key feature of both nonribosomal peptide synthetase (NRPS) and NRPS-independent siderophore (NIS) biosynthetic pathways. rsc.orgnih.gov

The biosynthesis of many prominent siderophores relies on the enzymatic modification of L-ornithine, a primary metabolite derived from the urea (B33335) cycle, to create hydroxylated and formylated derivatives. nih.govfrontiersin.org These tailored precursors are then assembled into complex peptide or polyester (B1180765) structures.

Coelichelin (B1225944): Produced by Streptomyces coelicolor, coelichelin is a tetrapeptide siderophore that contains both N⁵-hydroxyornithine and N⁵-formyl-N⁵-hydroxyornithine residues. nih.govsmolecule.com The biosynthetic pathway begins with the flavin-dependent monooxygenase CchB, which hydroxylates the δ-amino group of L-ornithine. nih.govresearchgate.net Subsequently, a formyltransferase, CchA, catalyzes the formylation of this intermediate to yield L-δ-N-formyl-δ-N-hydroxyornithine. researchgate.netresearchgate.net This molecule is then incorporated into the final coelichelin structure, which includes the D-epimer, D-δ-N⁵-formyl-N⁵-hydroxyornithine. nih.govmdpi.com

Pyoverdine: The pyoverdines are a large family of fluorescent siderophores produced by Pseudomonas species, such as the opportunistic pathogen Pseudomonas aeruginosa. microbialcell.comnih.gov Their structure consists of a conserved dihydroxyquinoline chromophore attached to a variable peptide chain. nih.govwikipedia.org This peptide chain frequently incorporates L-N⁵-formyl-N⁵-hydroxyornithine (L-fOHOrn) as a key iron-chelating residue. nih.govmicrobialcell.comencyclopedia.pub The formation of L-fOHOrn is a two-step process initiated by the hydroxylation of L-ornithine via the enzyme PvdA, followed by formylation of the resulting N⁵-hydroxyornithine by the N¹⁰-formyltetrahydrofolate-dependent transformylase, PvdF. microbialcell.comnih.govmdpi.com

Vicibactin: In contrast to the formylated derivatives in coelichelin and pyoverdine, the cyclic trihydroxamate siderophore vicibactin, produced by nitrogen-fixing bacteria like Rhizobium leguminosarum, utilizes a different acyl group. nih.govacs.org Its biosynthesis involves the creation of N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-D-ornithine. The pathway starts with the L-ornithine N⁵-hydroxylase VbsO, followed by acylation with an (R)-3-hydroxybutyryl group by the acyltransferase VbsA. nih.govacs.orgacs.org A crucial final step before assembly is the epimerization of the L-ornithine derivative to the D-configuration by the PLP-dependent enzyme VbsL. nih.govacs.org While not containing a formyl group, the vicibactin pathway highlights the diverse modifications that occur at the N⁵-position of ornithine and the common use of the D-ornithine scaffold in siderophore construction.

Table 1: Ornithine Derivatives in Siderophore Biosynthesis This table summarizes the specific ornithine-derived building blocks used in the biosynthesis of selected siderophores.

Siderophore Producing Organism (Example) Key Ornithine Derivative Reference(s)
Coelichelin Streptomyces coelicolor D-δ-N⁵-formyl-N⁵-hydroxyornithine nih.govnih.govmdpi.com
Pyoverdine Pseudomonas aeruginosa L-N⁵-formyl-N⁵-hydroxyornithine microbialcell.comnih.govencyclopedia.pub

| Vicibactin | Rhizobium leguminosarum | N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-D-ornithine | nih.govacs.org |

Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular enzymes that synthesize complex peptides without the use of ribosomes. nih.govmdpi.com These enzymatic assembly lines are responsible for activating and linking the constituent amino acids, including modified ones like N⁵-formyl-N⁵-hydroxyornithine, to produce the final siderophore.

In coelichelin biosynthesis, a three-module NRPS named CchH activates and covalently tethers the precursors L-δ-N⁵-formyl-N⁵-hydroxyornithine, L-threonine, and L-δ-N⁵-hydroxyornithine. nih.govmdpi.com The first two modules of CchH contain integrated epimerization (E) domains, which convert the L-amino acids into their D-isomers during the assembly process. mdpi.com The final tetrapeptide is released from the NRPS machinery by a separate thioesterase enzyme, CchJ. mdpi.com

The assembly of the pyoverdine peptide chain is managed by a set of NRPS enzymes, including PvdI and PvdJ in P. aeruginosa. encyclopedia.pubmdpi.commdpi.com These enzymes are responsible for the sequential incorporation of amino acids, including L-N⁵-formyl-N⁵-hydroxyornithine, into the growing peptide chain. encyclopedia.pubmdpi.com It is proposed that these biosynthetic enzymes form a large, membrane-associated complex known as a "siderosome," which may enhance efficiency and prevent the diffusion of potentially toxic intermediates. microbialcell.comnih.gov

For vicibactin , a distinct single-module NRPS, VbsS, is responsible for the entire assembly. nih.govacs.org This enzyme activates the N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-D-ornithine monomer and catalyzes its cyclotrimerization to form the 30-membered macrocyclic lactone scaffold of the siderophore. nih.govacs.org

Table 2: NRPS Enzymes in the Assembly of Ornithine-Containing Siderophores This table details the NRPS enzymes involved in incorporating modified ornithine derivatives into specific siderophores.

Siderophore NRPS Enzyme(s) Function Reference(s)
Coelichelin CchH Activates and assembles precursors; contains E domains for isomerization. nih.govmdpi.com
Pyoverdine PvdI, PvdJ Incorporate L-N⁵-formyl-N⁵-hydroxyornithine into the peptide chain. encyclopedia.pubmdpi.commdpi.com

| Vicibactin | VbsS | Activates the monomer and catalyzes cyclotrimerization. | nih.govacs.org |

The primary function of siderophores is to bind ferric iron with extremely high affinity. This ability is conferred by specific chemical groups within their structure. The N⁵-formyl-N⁵-hydroxyornithine moiety is critical because it provides a hydroxamate functional group (-N(OH)-C(=O)-), which is an excellent bidentate (two-point) ligand for Fe³⁺. nih.govmdpi.comnih.gov

In siderophores like pyoverdine and coelichelin, the molecule is folded in such a way that three bidentate chelating groups (typically three hydroxamates, or a mix of hydroxamates and catecholates) are positioned to form a stable, hexadentate octahedral complex around a single Fe³⁺ ion. nih.govsmolecule.com The N-formyl group, along with the N-hydroxy group on the ornithine side chain, constitutes the hydroxamate moiety (O=CH-N(OH)-R) that is essential for this iron coordination. nih.govresearchgate.net The high stability of this complex allows the siderophore to effectively sequester iron from host iron-binding proteins or from insoluble mineral phases in the environment. nih.gov The essentiality of this structure is underscored by research on the siderophore rhodochelin, where L-δ-N-formyl-δ-N-hydroxyornithine moieties were found to be indispensable for proper iron coordination. researchgate.net

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Assembly of Siderophore Peptides Containing N5-Formyl-D-ornithine Moieties

Contribution to Other Bioactive Secondary Metabolites

Beyond their central role in siderophores, formylated ornithine derivatives also appear in the biosynthetic pathways of other classes of bioactive natural products.

A direct link between ornithine formylation and the production of other metabolites has been established in the biosynthesis of 4-formylaminooxyvinylglycine (FVG). FVG is a nonproteinogenic amino acid with herbicidal and antibacterial properties produced by strains of Pseudomonas fluorescens. nsf.govresearchgate.net The biosynthetic gene cluster for FVG contains a gene, gvgI, encoding a formyltransferase. nsf.gov

Genetic knockout studies revealed that gvgI is required for FVG production. nsf.gov Furthermore, metabolic analysis of the producing bacterium identified N⁵-formyl-L-ornithine as a compound present in the wild-type strain that was nearly absent in strains lacking the gvgI gene. nsf.gov Subsequent in vitro enzymatic assays confirmed that the GvgI protein catalyzes the formylation of L-ornithine to N⁵-formylornithine, utilizing N¹⁰-formyl-tetrahydrofolate as the formyl group donor. nsf.gov This finding demonstrates a clear biosynthetic connection, indicating that N⁵-formyl-L-ornithine is an intermediate or a related product within the FVG pathway, linking the metabolism of ornithine modification to the synthesis of oxyvinylglycine natural products. nsf.gov

Interactions with Microbial Nitrogen and Carbon Metabolism

The biosynthesis of N⁵-formyl-D-ornithine and related compounds is not an isolated process but is deeply integrated with the central carbon and nitrogen metabolism of the microbial cell.

The pathway's starting point, L-ornithine, is a key intermediate in the urea cycle and the biosynthesis of arginine, placing it at a critical juncture in cellular nitrogen metabolism. nih.govfrontiersin.org The production of siderophores, therefore, represents a significant metabolic investment that draws directly from the cell's pool of nitrogenous compounds. nih.gov

Furthermore, the formylation step creates a direct link to one-carbon (1C) metabolism. The formyl group is donated by N¹⁰-formyl-tetrahydrofolate (fTHF), a derivative of the vitamin folate. researchgate.netmdpi.comnsf.gov The cellular pool of activated one-carbon units is essential for numerous primary metabolic processes, including the de novo synthesis of purines (for DNA and RNA) and the amino acid methionine. nih.govjaypeedigital.com The demand for fTHF for siderophore or FVG biosynthesis creates a competition for this vital resource, directly connecting the production of these secondary metabolites to the core C1 metabolic network. nih.gov

Impact on Nitrogen Homeostasis in Producing Organisms

N⁵-Formyl-D-ornithine and its related derivatives are non-proteinogenic amino acids primarily synthesized by microorganisms as precursors for secondary metabolites, most notably hydroxamate siderophores. nih.govresearchgate.net Their biosynthesis and subsequent incorporation into these larger molecules represent a specialized diversion of cellular nitrogen resources, directly impacting the nitrogen homeostasis of the producing organism. The core of this impact lies in the utilization of L-ornithine, an amino acid central to nitrogen metabolism. biocrates.com

In many bacteria and fungi, L-ornithine is synthesized from L-glutamate, a primary assimilation point for inorganic nitrogen into organic molecules. nih.govmhmedical.com The pathway to ornithine derivatives therefore taps (B36270) directly into the cell's central nitrogen pool. The initial committed step in the formation of these derivatives is the N⁵-hydroxylation of L-ornithine, a reaction catalyzed by flavin-dependent monooxygenases such as PvdA in Pseudomonas aeruginosa and CchB in Streptomyces coelicolor. researchgate.netasm.org This is followed by a formylation step to produce N⁵-formyl-N⁵-hydroxyornithine. nih.gov Some pathways may utilize an N-acyltransferase for this modification, while others may involve formyl-tetrahydrofolate dependent formylation. nih.govnih.gov

In essence, the synthesis of N⁵-formyl-D-ornithine derivatives is a strategic metabolic decision. It represents a significant allocation of assimilated nitrogen to a secondary metabolic pathway crucial for survival in challenging environments. This diversion must be balanced with the cell's other nitrogen requirements for the synthesis of proteins, nucleic acids, and other essential biomolecules, highlighting a sophisticated regulatory network governing nitrogen homeostasis.

Table 1: Examples of N⁵-Formyl-Ornithine Derivatives and Their Biological Context

Producing OrganismOrnithine DerivativeFinal ProductEnzymes Involved (Examples)Reference
Streptomyces coelicolorD-δ-N⁵-formyl-N⁵-hydroxyornithineCoelichelin (Siderophore)CchB (N⁵-ornithine monooxygenase), CchA (Acyltransferase) nih.govresearchgate.net
Streptomyces ambofaciensN⁵-Formyl-N⁵-hydroxyornithineCoelichelin (Siderophore)Homologs of CchA and CchB nih.gov
Pseudomonas fluorescensN⁵-formylornithine4-formylaminooxyvinylglycine (FVG)GvgI (Formyltransferase) nsf.gov

Carbon Flow Considerations within Biosynthetic Networks

The biosynthesis of N⁵-formyl-D-ornithine derivatives constitutes a significant draw on the central carbon metabolism of the producing organism. The flow of carbon into this specialized pathway begins with intermediates from core metabolic routes like the tricarboxylic acid (TCA) cycle and glycolysis. nih.govacs.org

The primary carbon backbone is sourced from L-glutamate, which in many microorganisms is derived from α-ketoglutarate, a key intermediate of the TCA cycle. nih.gov The conversion of α-ketoglutarate to glutamate (B1630785) represents a critical node where carbon is shunted from energy-generating pathways into amino acid biosynthesis. The subsequent multi-step conversion of glutamate to L-ornithine requires further input from central metabolism in the form of cofactors and energy:

Acetyl-CoA: The synthesis of L-ornithine from glutamate consumes acetyl-CoA during the formation of N-acetylglutamate. nih.gov Acetyl-CoA is a pivotal metabolite that links glycolysis (via pyruvate) and fatty acid oxidation to the TCA cycle, making its use in ornithine synthesis a direct diversion of a major carbon hub.

NADPH: The L-ornithine biosynthetic pathway is dependent on a supply of reducing power in the form of NADPH. nih.gov For instance, two moles of NADPH are consumed for every mole of L-ornithine produced from α-ketoglutarate. nih.gov Furthermore, the initial hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine by monooxygenases like PvdA is also an NADPH-dependent reaction that stimulates its oxidation. researchgate.netasm.org This significant demand for NADPH links the pathway to the pentose (B10789219) phosphate (B84403) pathway, the primary source of this reductant, thereby influencing the flow of glucose-derived carbon.

Formyl Donors: The addition of the formyl group requires a one-carbon donor, typically formyl-tetrahydrofolate. nih.gov The cellular one-carbon pool is supplied by intermediates of carbon metabolism such as serine and glycine, further integrating the biosynthesis of N⁵-formyl-D-ornithine with central metabolic pathways.

The assembly of these precursors into a final product, such as the siderophore coelichelin, by non-ribosomal peptide synthetases (NRPSs) is also an energy-intensive process requiring ATP for amino acid activation. nih.gov Therefore, the production of N⁵-formyl-D-ornithine derivatives represents a substantial investment of carbon skeletons, cellular energy (ATP), and reducing equivalents (NADPH). This redirection of metabolic flux from primary to secondary metabolism underscores the biological importance of the final products for the organism's fitness and survival. researchgate.net

Table 2: Contribution of Central Metabolism to N⁵-Formyl-Ornithine Biosynthesis

Precursor/CofactorSource PathwayRole in BiosynthesisReference
α-KetoglutarateTricarboxylic Acid (TCA) CycleUltimate carbon skeleton for the ornithine backbone (via glutamate). nih.gov
Acetyl-CoAGlycolysis, Fatty Acid OxidationProvides the acetyl group for the formation of N-acetylglutamate, an early intermediate. nih.gov
NADPHPentose Phosphate PathwayProvides reducing power for multiple steps, including the conversion of N-acetyl-glutamyl-phosphate and the N⁵-hydroxylation of ornithine. nih.govasm.org
Formyl-tetrahydrofolateOne-Carbon Metabolism (from Serine, Glycine)Donates the formyl group to N⁵-hydroxyornithine. nih.gov
ATPGlycolysis, Oxidative PhosphorylationProvides energy for enzymatic reactions, including the activation of amino acids by NRPS machinery. nih.gov

Genetics and Regulation of N5 Formyl D Ornithine Biosynthesis

Organization of Biosynthetic Gene Clusters (e.g., pvd, cch, gvg operons)

The enzymes required for the synthesis of N⁵-Formyl-D-ornithine are typically encoded in operons or gene clusters dedicated to the production of a specific siderophore. These clusters contain genes for the precursor synthesis, peptide assembly, and transport.

The pvd Gene Cluster: In Pseudomonas aeruginosa, the biosynthesis of the siderophore pyoverdine, which contains N⁵-formyl-N⁵-hydroxyornithine, is directed by the pvd gene cluster. The formation of this precursor from L-ornithine is a two-step process catalyzed by enzymes encoded within this cluster. The pvdA gene encodes L-ornithine N⁵-oxygenase, which hydroxylates L-ornithine to N⁵-hydroxyornithine. oup.com Subsequently, the pvdF gene product, a transformylase, catalyzes the formylation of N⁵-hydroxyornithine to yield N⁵-formyl-N⁵-hydroxyornithine. mdpi.com The final peptide incorporates this precursor via a large non-ribosomal peptide synthetase (NRPS) assembly line, which includes the multimodular enzymes PvdL, PvdI, PvdJ, and PvdD. pnas.orgmdpi.com The D-configuration of the ornithine derivative is achieved through the action of an epimerization domain within the NRPS module. nih.gov

The cch Gene Cluster: In Streptomyces species, the siderophore coelichelin (B1225944) is assembled from precursors including D-δ-N⁵-formyl-N⁵-hydroxyornithine. nih.gov The cch biosynthetic gene cluster encodes the necessary machinery. It is proposed that the genes cchA (a monooxygenase) and cchB (an acyltransferase) are responsible for the conversion of ornithine into its formylated and hydroxylated derivative. frontiersin.orgnih.gov The non-ribosomal peptide synthetase CchH is responsible for assembling the peptide backbone and contains epimerization domains that likely convert the L-precursor into the D-form found in the final molecule. nih.govfrontiersin.org

The gvg Gene Cluster: The gvg cluster in Pseudomonas fluorescens is responsible for producing 4-formylaminooxyvinylglycine (FVG). researchgate.netnih.gov Within this cluster, the gene gvgI encodes a formyltransferase that has been shown to catalyze the formylation of L-ornithine to produce N⁵-formyl-L-ornithine, demonstrating its role in ornithine modification. researchgate.net

Gene ClusterOrganism ExampleKey Genes for N⁵-Formyl-ornithine SynthesisFunctionFinal Product
pvdPseudomonas aeruginosapvdA, pvdFHydroxylation (PvdA) and formylation (PvdF) of ornithinePyoverdine
cchStreptomyces coelicolorcchA, cchBProposed monooxygenase (cchA) and acyltransferase (cchB) activityCoelichelin
gvgPseudomonas fluorescensgvgIFormyltransferase acting on L-ornithineFormylaminooxyvinylglycine (FVG)

Transcriptional Regulation in Response to Environmental Stimuli

The expression of genes for N⁵-Formyl-D-ornithine biosynthesis is not constitutive; instead, it is tightly controlled in response to environmental signals, most notably the concentration of available iron.

The primary function of siderophores containing N⁵-Formyl-D-ornithine is to scavenge iron from the environment. Consequently, the biosynthesis of these molecules is induced under conditions of iron limitation. In P. aeruginosa, the expression of pvd genes, including the essential sigma factor pvdS and the formyltransferase gene pvdF, is upregulated when iron levels are low. mdpi.commdpi.com Similarly, in Streptomyces coelicolor, the cch gene cluster is expressed in response to iron starvation, leading to the production of coelichelin. nih.gov

This iron-dependent regulation is mediated by specific transcriptional repressor proteins that sense intracellular iron levels.

Fur Repressor: The Ferric Uptake Regulator (Fur) protein is a global repressor of iron uptake systems in many bacteria. In the presence of sufficient iron, Fur binds to Fe²⁺ and represses the transcription of target genes by binding to a specific DNA sequence (the "Fur box") in their promoter regions. In P. aeruginosa, Fur represses the expression of the pvdS gene, which encodes the primary sigma factor required for the transcription of the pyoverdine biosynthesis genes. mdpi.com When iron is scarce, the Fur-Fe²⁺ complex dissociates, lifting the repression and allowing PvdS to drive the expression of the pvd operon. nih.govmdpi.com

DmdR1/DmdR2: In Streptomyces, the regulation of the cch gene cluster is controlled by DmdR1/DmdR2, which are iron-dependent repressors belonging to the Diphtheria toxin repressor (DtxR) family. nih.gov Putative binding sites for these repressors have been identified in the promoter regions of the cch cluster. frontiersin.org Under iron-replete conditions, these repressors are active and block the transcription of the coelichelin biosynthesis genes. During iron starvation, the repressors are inactivated, permitting gene expression. nih.gov

RegulatorOrganism ExampleTarget Gene ClusterMechanism of Action
Fur (Ferric Uptake Regulator)Pseudomonas aeruginosapvdRepresses the sigma factor PvdS in the presence of iron.
DmdR1/DmdR2Streptomyces coelicolorcchRepresses the cch operon in the presence of iron.

Iron Starvation-Mediated Control of N5-Formyl-D-ornithine Production

Post-Transcriptional and Post-Translational Regulation of Enzymes Involved

Beyond transcriptional control, the activity of the biosynthetic machinery for N⁵-Formyl-D-ornithine is fine-tuned by regulatory mechanisms that occur after the genes have been transcribed into mRNA and translated into proteins.

At the post-transcriptional level , small non-coding RNAs (sRNAs) can modulate the expression of biosynthetic pathways. In E. coli, the sRNA RyhB is crucial for the production of the siderophore enterobactin (B1671361). Under iron-limiting conditions, RyhB promotes siderophore synthesis by repressing the translation of the cysE mRNA. pnas.org This action redirects the metabolic precursor serine away from cysteine synthesis and towards the enterobactin pathway, demonstrating how post-transcriptional control can reroute metabolic flux to optimize siderophore production. pnas.org Another example is the Csr (Carbon storage regulator) system, which has been shown to post-transcriptionally regulate siderophore biosynthesis in Shewanella oneidensis. nih.gov

Post-translational regulation is critical for activating and controlling the function of the biosynthetic enzymes, particularly the large NRPSs.

Phosphopantetheinylation: NRPS enzymes are synthesized as inactive apo-proteins. They must undergo a crucial post-translational modification to become active holo-enzymes. nih.gov This modification is the attachment of a 4'-phosphopantetheine (B1211885) (4'-PP) arm from coenzyme A to a conserved serine residue within the thiolation (T) or peptidyl carrier protein (PCP) domains of the NRPS. mdpi.com This reaction is catalyzed by a phosphopantetheinyl transferase (PPTase) and is essential for the NRPS to covalently bind and transfer the amino acid substrates during peptide synthesis. mdpi.com

Enzyme Processing and Maturation: The maturation of the final siderophore can involve post-translational processing steps. In pyoverdine biosynthesis, the peptide precursor, ferribactin, is transported into the periplasm where it undergoes several modifications. researchgate.net One key step is the removal of an N-terminal acyl group by the PvdQ acylase, an N-terminal nucleophile (Ntn) hydrolase. mdpi.comacs.org Inhibition of PvdQ prevents the formation of mature pyoverdine, highlighting the importance of this processing step. acs.org

Enzyme Acetylation: Post-translational acetylation has emerged as another regulatory mechanism. In the biosynthesis of the siderophore mycobactin (B74219) in Mycobacterium tuberculosis, the activity of the enzyme MbtA is modulated by lysine (B10760008) acetylation, providing a means to control siderophore production beyond transcriptional repression. nih.gov

Intrinsic Domain Communication: The catalytic efficiency of NRPS enzymes is also regulated by dynamic interactions between their constituent domains. For instance, the cooperation between the condensation (C) domain and the adenylation (A) domain within an NRPS module is vital for efficient catalysis. biorxiv.orgcas.cn This interaction, mediated by conserved motifs, ensures the proper selection and activation of amino acid substrates, representing a form of intrinsic post-translational control. biorxiv.orgcas.cn

Enzymatic Mechanisms and Structural Biology of N5 Formyl D Ornithine Modifying Enzymes

Detailed Mechanistic Studies of L-Ornithine N5-Hydroxylases (e.g., Reaction Chemistry, Catalytic Cycle)

L-ornithine N5-hydroxylases, such as SidA from Aspergillus fumigatus and PvdA from Pseudomonas aeruginosa, are flavin-dependent monooxygenases that catalyze the initial and crucial step of hydroxylation of the terminal amino group of L-ornithine. nih.govasm.org This reaction is the precursor to the formation of the hydroxamate functional groups that are vital for iron chelation in many siderophores. nih.gov These enzymes are not found in humans, making them attractive targets for the development of novel antimicrobial drugs. nih.gov

The catalytic cycle of these hydroxylases follows a sequential kinetic mechanism. nih.gov It begins with the binding of NADPH to the enzyme, which carries the flavin adenine (B156593) dinucleotide (FAD) cofactor in its oxidized state (FADox). nih.gov A rate-limiting step involves the stereospecific transfer of a hydride from NADPH to FAD, resulting in its reduction (FADred) and the formation of NADP+. nih.gov Subsequently, the reduced flavin reacts with molecular oxygen to form a C4a-hydroperoxyflavin (FAD_OOH) intermediate, which is the species responsible for hydroxylation. nih.goviucr.org A key feature of this process is that NADP+ remains bound to the enzyme throughout the catalytic cycle, playing an essential role in stabilizing the FAD_OOH intermediate and minimizing the release of reactive oxygen species. nih.gov Once ornithine binds to the active site, the hydroxylation occurs rapidly, followed by the release of the products. nih.gov

The enzyme exhibits high specificity for its substrate, L-ornithine. While other similar molecules can bind to the active site, they are not efficiently hydroxylated. For instance, lysine (B10760008) can stimulate the oxidation of NADPH but leads to the production of hydrogen peroxide instead of a hydroxylated product, a process known as uncoupling. asm.org The length of the carbon chain and the presence of the second amino group in ornithine are critical for efficient hydride transfer and subsequent hydroxylation.

EnzymeOrganismCofactorsOptimal pHSubstrate Specificity
SidA Aspergillus fumigatusNADPH, FAD~8.0Highly specific for L-ornithine. nih.gov
PvdA Pseudomonas aeruginosaNADPH, FAD8.0Specific for L-ornithine; cannot use NADH. asm.org
IucD Escherichia coliNADPH, FAD~8.0L-lysine N6-hydroxylase; can utilize NADH. asm.org

Structural and Functional Characterization of Formyltransferases Involved in N5-Formylation (e.g., Active Site Architecture, Substrate Binding)

Following the hydroxylation of L-ornithine to N5-hydroxy-L-ornithine, the next step in the biosynthesis of certain siderophores is the formylation of the newly introduced hydroxyl group. This reaction is catalyzed by formyltransferases, such as PvdF in Pseudomonas aeruginosa, which utilize N10-formyltetrahydrofolate (N10-fTHF) as the formyl donor. nih.govnih.gov The resulting product, N5-formyl-N5-hydroxyornithine, is a key component of the pyoverdine siderophore. nih.gov

The crystal structure of PvdF reveals a formyltransferase fold that is consistent with other N10-fTHF-dependent enzymes. nih.gov The core structure, including a catalytic triad (B1167595) of amino acids, is conserved. nih.gov However, PvdF possesses three large insertions that are hypothesized to be crucial for binding the N5-hydroxyornithine substrate. nih.gov Site-directed mutagenesis studies have identified key residues within the active site that are essential for catalysis. For example, in PvdF, mutations of residues N168, H170, and D229 significantly impact or abolish enzymatic activity, confirming their role in the catalytic mechanism. nih.gov

Steady-state kinetics of PvdF have shown a non-hyperbolic rate curve, suggesting a random-sequential mechanism where the enzyme can bind either substrate first, though it shows a preference for binding the folate cofactor over N5-hydroxyornithine. nih.gov The interaction between the formyltransferase and the preceding enzyme in the pathway, the hydroxylase, is also significant. Evidence suggests that PvdF and PvdA interact, likely to enhance the efficiency of the biosynthetic pathway through substrate channeling. nih.govmdpi.com

EnzymeOrganismFunctionCo-substrateKey Active Site Residues
PvdF Pseudomonas aeruginosaCatalyzes the formylation of N5-hydroxyornithine. nih.govN10-formyltetrahydrofolate (fTHF). nih.govN168, H170, D229. nih.gov
GvgI Pseudomonas fluorescensFormylates the side chain of hydroxyornithine. nsf.govN10-formyltetrahydrofolate (fTHF). nsf.govNot explicitly detailed.
LgrA (F-domain) Bacillus brevisFormylates the N-terminus of valine in linear gramicidin (B1672133) biosynthesis. nsf.govuni-marburg.deN10-formyltetrahydrofolate (fTHF). uni-marburg.deNot explicitly detailed.

Structural Biology of Non-Ribosomal Peptide Synthetase Modules Interacting with D-Ornithine Derivatives

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the synthesis of a wide array of peptide natural products, including many siderophores. d-nb.infomdpi.com These enzymes are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. mdpi.comuzh.ch The ability of NRPSs to utilize non-proteinogenic amino acids, such as N5-Formyl-D-ornithine, contributes to the vast structural diversity of their products. d-nb.info

Domains Responsible for Activation, Epimerization, and Condensation of N5-Formyl-D-ornithine

Within each NRPS module, several domains carry out specific functions. The Adenylation (A) domain is responsible for selecting and activating the specific amino acid substrate, in this case, a D-ornithine derivative. mdpi.comuzh.ch It does so by catalyzing a reaction with ATP to form an aminoacyl-adenylate intermediate. uzh.ch The specificity of the A-domain dictates which amino acid is incorporated. rsc.org

The Peptidyl Carrier Protein (PCP) domain , also known as the thiolation (T) domain, then covalently binds the activated amino acid via a phosphopantetheinyl arm. mdpi.comuzh.ch This flexible arm shuttles the substrate between the different catalytic domains of the NRPS.

The Condensation (C) domain catalyzes the formation of the peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module. uzh.chebi.ac.uk

In the case of D-amino acid incorporation, an Epimerization (E) domain is often present. mdpi.com This domain converts the L-configured amino acid, which is typically selected by the A-domain, into its D-enantiomer after it has been loaded onto the PCP domain. rsc.orgmdpi.com The subsequent C-domain then specifically selects the D-configured substrate for peptide bond formation. rsc.org This epimerization is a key step in producing peptides with increased resistance to proteolytic degradation. mdpi.com

Advanced Analytical Methodologies for N5 Formyl D Ornithine Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of N⁵-Formyl-D-ornithine from complex biological matrices. Due to the polar nature of amino acids, reversed-phase (RP) HPLC is often employed, frequently in combination with pre-column derivatization to enhance retention and detection sensitivity. nih.govnih.govresearchgate.net

Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (Fmoc-Cl), which react with the primary and secondary amino groups to form fluorescent or UV-active derivatives. nih.gov For instance, in the analysis of related ornithine derivatives, Fmoc-Cl derivatization followed by RP-HPLC with UV detection has been successfully used. nih.gov The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., trifluoroacetic acid or formic acid in water) and an organic solvent like acetonitrile. nih.govsielc.comacs.org The use of formic acid in the mobile phase makes the method compatible with mass spectrometry detection. sielc.com

For the specific challenge of separating enantiomers (D- and L-forms), chiral chromatography is employed. This can be achieved either by using a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. researchgate.netnih.gov

Table 1: Example HPLC Parameters for Analysis of Ornithine Derivatives

ParameterConditionReference
Column Supleco Discovery C18 (250 x 4.6 mm) nih.gov
Mobile Phase A 0.1% TFA in H₂O nih.govacs.org
Mobile Phase B 0.1% TFA in Acetonitrile nih.govacs.org
Gradient 2% to 66% B over 20 minutes acs.org
Detection UV at 220 nm or 263 nm (for Fmoc derivatives) nih.govacs.org
Derivatization 9-fluorenylmethyl chloroformate (Fmoc-Cl) nih.gov

This table presents a representative set of conditions and may require optimization for the specific analysis of N⁵-Formyl-D-ornithine.

Mass Spectrometry-Based Approaches for Identification and Structural Elucidation (e.g., ESI-HRMS, Tandem MS)

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of N⁵-Formyl-D-ornithine. nih.govwindows.net When coupled with liquid chromatography (LC-MS), it provides both retention time and mass-to-charge (m/z) information, enhancing analytical specificity and sensitivity. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acids, as it typically produces intact molecular ions. mdpi.com High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, allows for the determination of the elemental composition of N⁵-Formyl-D-ornithine with high accuracy, which is crucial for distinguishing it from isobaric compounds. nih.govmdpi.commdpi.com

Tandem mass spectrometry (MS/MS) is employed for structural confirmation. researchgate.netresearchgate.net In this technique, the precursor ion corresponding to N⁵-Formyl-D-ornithine is selected and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate a characteristic fragmentation pattern. windows.net The resulting product ions provide information about the molecule's structure, such as the loss of the formyl group, water, or parts of the ornithine backbone. nist.gov This fragmentation data can be compared to that of a synthetic standard or to in-silico predicted fragmentation patterns for confident identification. nih.gov

Table 2: Key Mass Spectrometry Data for Ornithine Derivatives

Ion Typem/z (example)TechniqueApplicationReference
[M+H]⁺ 177.0870ESI-HRMSAccurate mass measurement for formula confirmation mdpi.com
Product Ions VariesTandem MS (MS/MS)Structural elucidation via fragmentation pattern researchgate.netresearchgate.net

The exact m/z values will depend on the specific adducts formed and the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural and stereochemical elucidation of N⁵-Formyl-D-ornithine. nih.gov While MS can provide the elemental composition and connectivity, NMR provides detailed information about the chemical environment of each atom (¹H and ¹³C) and their spatial relationships.

¹H NMR spectra reveal the number of different types of protons, their chemical shifts, and their coupling patterns (splitting), which helps to piece together the carbon skeleton. For N⁵-Formyl-D-ornithine, characteristic signals would be expected for the formyl proton, the alpha-proton, and the protons of the ornithine side chain. The presence of a formyl group can sometimes lead to conformational isomers (rotamers) around the amide bond, which may be observable as separate sets of signals in the NMR spectrum. nih.gov

Isotopic Labeling Strategies for Tracing Metabolic Flux and Pathway Elucidation

Isotopic labeling is a dynamic approach used to trace the metabolic fate of N⁵-Formyl-D-ornithine and elucidate the metabolic pathways it is involved in. creative-proteomics.combitesizebio.com This strategy involves introducing molecules containing stable (non-radioactive) isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into a biological system. thermofisher.commdpi.com

By providing cells or organisms with a labeled precursor of N⁵-Formyl-D-ornithine (e.g., ¹⁵N-ornithine or ¹³C-formate), researchers can track the incorporation of the isotopic label into N⁵-Formyl-D-ornithine and its downstream metabolites using mass spectrometry or NMR. nih.govmdpi.com The mass shift corresponding to the incorporated isotope allows for the differentiation between labeled and unlabeled molecules. thermofisher.com

This approach, often referred to as metabolic flux analysis, can reveal:

The biosynthetic precursors of N⁵-Formyl-D-ornithine.

The enzymes and pathways responsible for its formation and degradation.

The rate of its turnover in a biological system. creative-proteomics.com

For example, deuterium (B1214612) incorporation experiments, where the enzymatic reaction is carried out in D₂O, can provide mechanistic insights into enzyme-catalyzed reactions, such as the involvement of proton transfer steps. nih.gov

In Vitro Enzymatic Assays for Kinetic and Mechanistic Studies

In vitro enzymatic assays are fundamental for characterizing the enzymes that synthesize or modify N⁵-Formyl-D-ornithine. researchgate.net These assays allow for the determination of key kinetic parameters (Kₘ, kcat, Vmax) and provide insights into the reaction mechanism. acs.orgnih.govmdpi.com

A typical in vitro assay involves incubating the purified enzyme with its substrates, including N⁵-Formyl-D-ornithine or its precursors, under controlled conditions (pH, temperature, buffer composition). mdpi.com The progress of the reaction can be monitored by measuring the rate of product formation or substrate consumption over time. acs.org

Several detection methods can be employed:

Spectrophotometric assays: These can be continuous assays that monitor a change in absorbance or fluorescence, often by coupling the reaction to a second, indicator reaction that produces a colored or fluorescent product. acs.org For example, monitoring the oxidation of NADPH at 340 nm is a common method for dehydrogenases and monooxygenases. nih.govacs.org

Chromatographic assays: Aliquots of the reaction mixture are taken at different time points, the reaction is quenched, and the products are separated and quantified by HPLC. nih.govacs.org This method is highly specific and can resolve multiple products.

Radiometric assays: If one of the substrates is radiolabeled (e.g., with ¹⁴C), the formation of the radiolabeled product can be quantified by liquid scintillation counting after separation from the substrate. frontiersin.org

These assays are crucial for understanding the substrate specificity of an enzyme, identifying inhibitors, and elucidating the chemical mechanism of the catalyzed reaction. researchgate.netnih.gov

Table 3: Common Components of an In Vitro Enzymatic Assay for Ornithine-Modifying Enzymes

ComponentPurposeExample Reference
Purified Enzyme The catalyst for the reaction. acs.orgmdpi.com
Substrate(s) The molecule(s) the enzyme acts upon (e.g., D-ornithine, formyl donor). mdpi.com
Buffer Maintains a stable pH for optimal enzyme activity. nih.govacs.org
Cofactor(s) Non-protein chemical compounds required for the enzyme's activity (e.g., NADPH, PLP, FAD). nih.gov
Quenching Agent Stops the reaction at specific time points (e.g., acid, organic solvent). nih.govacs.org

Future Research Directions on N5 Formyl D Ornithine

Discovery of Novel Biosynthetic Pathways and N5-Formyl-D-ornithine Containing Metabolites

The biosynthesis of N5-formyl-D-ornithine is often linked to the production of siderophores, which are iron-chelating compounds secreted by microorganisms. For instance, in Pseudomonas aeruginosa, the PvdF enzyme is responsible for the formylation of N5-hydroxyornithine to produce N5-formyl-N5-hydroxyornithine, a precursor to the siderophore pyoverdine. Similarly, in the biosynthesis of coelichelin (B1225944) in Streptomyces coelicolor, a monooxygenase and an acyltransferase are involved in the conversion of ornithine to N5-Hydroxyornithine and N5-Formyl-N5-Hydroxyornithine. nih.gov

However, the full diversity of biosynthetic pathways leading to N5-formyl-D-ornithine and the range of metabolites that incorporate this compound are likely not yet fully appreciated. Future research should focus on genome mining and metabolic pathway analysis to identify novel gene clusters and enzymes involved in its synthesis. For example, a formyltransferase, GvgI, in Pseudomonas fluorescens has been shown to convert ornithine to N5-formylornithine, although this specific reaction may not be on the primary pathway for the biosynthesis of the antifungal compound FVG. nsf.gov This highlights the potential for discovering alternative or parallel biosynthetic routes.

The exploration of diverse microbial genomes, particularly from underexplored environments, could reveal novel siderophores and other secondary metabolites containing N5-formyl-D-ornithine. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial in identifying and structurally characterizing these new molecules.

Table 1: Examples of N5-Formyl-Ornithine Derivatives and their Biosynthetic Enzymes

DerivativePrecursorKey EnzymesOrganism
N5-formyl-N5-hydroxyornithineN5-hydroxyornithinePvdF (formyltransferase)Pseudomonas aeruginosa
N5-Formyl-N5-HydroxyornithineOrnithineMonooxygenase (CchA), Acyltransferase (CchB)Streptomyces coelicolor nih.gov
N5-formylornithineOrnithineGvgI (formyltransferase)Pseudomonas fluorescens nsf.gov
RhodochelinL-OrnithineSacC (lysine/ornithine N-monooxygenase), FormyltransferaseRhodococcus spp. researchgate.net
VicibactinL-ornithineVbsO (L-ornithine N5-hydroxylase), VbsA (acyltransferase), VbsL (epimerase)Rhizobium spp. nih.govacs.org

Application of Synthetic Biology for Enhanced Production or Diversification of N5-Formyl-D-ornithine and its Derivatives

Synthetic biology offers powerful tools to engineer microorganisms for the overproduction of valuable compounds and the creation of novel molecules. researchgate.net By understanding the biosynthetic pathways of N5-formyl-D-ornithine and its derivatives, researchers can apply metabolic engineering strategies to enhance their production. This could involve overexpressing key biosynthetic genes, knocking out competing pathways, and optimizing fermentation conditions.

Furthermore, synthetic biology can be used to diversify the structures of N5-formyl-D-ornithine-containing metabolites. By introducing genes from different organisms or by engineering existing enzymes, it may be possible to create novel siderophores with altered metal-binding properties or other bioactive molecules with new functions. This approach could lead to the development of new therapeutic agents or bioremediation tools. numberanalytics.com

Exploration of N5-Formyl-D-ornithine in Inter-Species Interactions and Ecological Roles

Siderophores, many of which contain N5-formyl-D-ornithine derivatives, play a critical role in microbial competition for iron. nih.gov The ability of some microbes to utilize siderophores produced by other species, a phenomenon known as xenosiderophore utilization, highlights the complex web of interactions within microbial communities. csic.es Future research should investigate the specific role of N5-formyl-D-ornithine-containing siderophores in mediating these interactions.

For instance, studies could explore how the production of a particular siderophore influences the composition and dynamics of a microbial community. In the oral microbiome, metabolites like ornithine, a precursor to N5-formyl-D-ornithine, can influence interspecies interactions and the production of volatile compounds. asm.org Understanding these ecological roles could have implications for managing microbial communities in various contexts, from agriculture to human health.

Advanced Computational Approaches for Enzyme Engineering and Pathway Prediction

Computational tools are becoming increasingly powerful in the fields of enzyme engineering and metabolic pathway prediction. ncl.ac.ukcecam.org These approaches can be applied to accelerate the discovery and optimization of enzymes involved in N5-formyl-D-ornithine biosynthesis.

For example, protein engineering techniques can be used to improve the catalytic efficiency, substrate specificity, and stability of formyltransferases and other enzymes in the pathway. biorxiv.org Computational modeling can guide the design of these improved enzymes, reducing the need for extensive experimental screening.

Furthermore, computational algorithms can be used to predict novel metabolic pathways based on genomic data. nih.govpharmafeatures.com By searching for genes homologous to known biosynthetic enzymes and analyzing their genomic context, it may be possible to identify new pathways for the synthesis of N5-formyl-D-ornithine and its derivatives in a wide range of organisms. These predictions can then be experimentally validated, leading to a more comprehensive understanding of the metabolic landscape of this important compound.

Q & A

Basic: What experimental methodologies are recommended for synthesizing N⁵-Formyl-D-ornithine with high enantiomeric purity?

Answer:
Synthesis should follow established protocols for modified ornithine derivatives. A typical approach involves:

  • Step 1: Protection of the α-amino group of D-ornithine using tert-butoxycarbonyl (Boc) chemistry to prevent side reactions.
  • Step 2: Selective formylation of the δ-amino group using formic acid derivatives (e.g., formic acetic anhydride) under controlled pH (7.5–8.0) to avoid overmodification.
  • Step 3: Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
  • Characterization: Validate purity via chiral HPLC (e.g., Chiralpak® IA column, 90:10 H₂O/MeCN mobile phase) and confirm structure using ¹H/¹³C NMR (e.g., δ 8.1 ppm for formyl protons) .
  • Reproducibility: Adhere to journal guidelines for reporting synthesis protocols, including solvent ratios, reaction times, and spectral data in supplementary materials .

Basic: How can researchers distinguish N⁵-Formyl-D-ornithine from its L-enantiomer or hydroxylated analogs (e.g., N⁵-Hydroxy-L-ornithine)?

Answer:

  • Chiral Analysis: Use polarimetric measurements ([α]D values) or enantioselective chromatography (e.g., Crownpak® CR(+) column) to differentiate D/L forms.
  • Mass Spectrometry (MS): Compare fragmentation patterns; N⁵-Formyl-D-ornithine (C₆H₁₂N₂O₄) exhibits a molecular ion peak at m/z 176.08, distinct from hydroxylated analogs like N⁵-Hydroxy-L-ornithine (C₅H₁₂N₂O₃, m/z 148.09) .
  • Infrared (IR) Spectroscopy: Identify formyl C=O stretching at ~1680 cm⁻¹, absent in non-acylated derivatives .

Advanced: What role does N⁵-Formyl-D-ornithine play in microbial metabolic pathways, and how can its enzymatic interactions be studied?

Answer:

  • Hypothesis: The compound may act as a precursor in siderophore biosynthesis or nitrogen metabolism.
  • Experimental Design:
    • Gene Knockout: Delete putative formyltransferase genes in model microbes (e.g., E. coli) and monitor growth under iron-limiting conditions.
    • Enzyme Assays: Incubate cell lysates with radiolabeled D-ornithine and formyl donors (e.g., ¹⁴C-formate) to trace incorporation.
    • Metabolite Profiling: Use LC-MS/MS to quantify downstream products (e.g., hydroxamates) .
  • Data Interpretation: Correlate enzyme kinetics (Km, Vmax) with genomic data to map pathway relevance.

Advanced: How can researchers resolve contradictions in reported stability data for N⁵-Formyl-D-ornithine under varying pH and temperature conditions?

Answer:

  • Controlled Stability Studies:
    • pH Stability: Prepare buffered solutions (pH 2–10), incubate at 25°C/37°C, and monitor degradation via HPLC at 0, 24, 48 hr.
    • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Confounding Factors: Account for buffer composition (e.g., phosphate vs. Tris) and oxygen exposure, which may accelerate hydrolysis of the formyl group .
  • Statistical Analysis: Apply ANOVA to compare degradation rates across conditions and identify outliers.

Advanced: What strategies are effective for analyzing conflicting reports on the biological activity of N⁵-Formyl-D-ornithine in eukaryotic vs. prokaryotic systems?

Answer:

  • Systematic Review: Compile data from in vitro (e.g., MIC assays) and in vivo (e.g., murine models) studies.
  • Meta-Analysis: Use software (e.g., RevMan) to calculate effect sizes and heterogeneity (I² statistic).
  • Replication Studies: Standardize assay conditions (e.g., cell lines, nutrient media) to isolate compound-specific effects from methodological variability .

Basic: What analytical techniques are optimal for quantifying N⁵-Formyl-D-ornithine in complex biological matrices?

Answer:

  • Sample Preparation: Deproteinize using 10 kDa centrifugal filters or acetonitrile precipitation.
  • Quantification:
    • HPLC-UV: Use a C18 column with 0.1% TFA in H₂O/MeCN gradient (detection at 210 nm).
    • LC-MS/MS: Employ MRM transitions (m/z 176 → 130 for quantification; 176 → 85 for confirmation) .
  • Validation: Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and recovery rates (85–115%) .

Advanced: How can computational modeling (e.g., DFT, MD) predict the reactivity of N⁵-Formyl-D-ornithine in enzymatic binding pockets?

Answer:

  • Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential surfaces and identify nucleophilic attack sites.
  • Molecular Dynamics (MD): Simulate ligand-enzyme interactions (e.g., with formyltransferases) using AMBER force fields; analyze binding free energy (ΔG) via MM-PBSA.
  • Validation: Compare predicted vs. experimental kinetic data (e.g., IC₅₀ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.